molecular formula C9H7N3O4 B11886197 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid CAS No. 106057-33-4

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

Cat. No.: B11886197
CAS No.: 106057-33-4
M. Wt: 221.17 g/mol
InChI Key: FPJANZSAEGDDAS-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. Trifluoracetic acid is commonly used as a catalyst in this reaction . The reaction conditions are optimized to ensure high yields and purity of the final product. Industrial production methods may involve scaling up this synthetic route with appropriate modifications to accommodate larger volumes and ensure consistent quality .

Chemical Reactions Analysis

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-1H-pyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid can be compared with other similar compounds in the pyrazolopyridine family, such as:

  • 1H-pyrazolo[3,4-b]pyridine
  • 2H-pyrazolo[3,4-b]pyridine
  • 1H-pyrazolo[3,4-c]pyridine
  • 1H-pyrazolo[4,3-b]pyridine

The uniqueness of this compound lies in its specific substitution pattern and the presence of carboxylic acid groups, which confer distinct chemical and biological properties .

Properties

CAS No.

106057-33-4

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

1-methylpyrazolo[3,4-b]pyridine-5,6-dicarboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-12-7-4(3-10-12)2-5(8(13)14)6(11-7)9(15)16/h2-3H,1H3,(H,13,14)(H,15,16)

InChI Key

FPJANZSAEGDDAS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)C(=O)O)C(=O)O

Origin of Product

United States

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